Acide malonique-1,3-13C2

Vue d'ensemble

Description

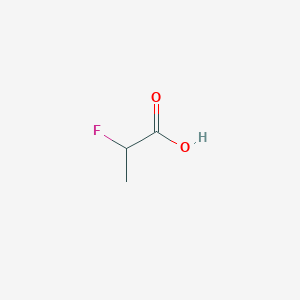

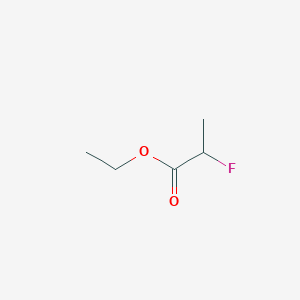

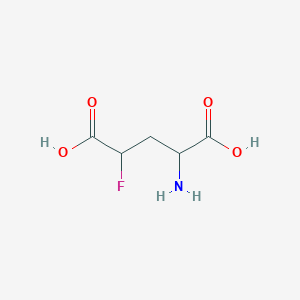

Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with the molecular formula C3H4O4 . The isotopically labeled variant, (1,3-13C2)Propanedioic acid, has a molecular weight of 106.05 .

Synthesis Analysis

Malonic acid can be synthesized biologically from renewable resources . A novel artificial synthetic pathway was designed where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway was catalyzed sequentially by a -keto decarboxylase and malonic semialdehyde dehydrogenase .Molecular Structure Analysis

The molecular structure of (1,3-13C2)Propanedioic acid is represented by the linear formula CH2(13CO2H)2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .Physical and Chemical Properties Analysis

Malonic acid appears as white crystals or crystalline powder . It has a density of 1.619 g/cm3, decomposes at a melting point of 135 to 137 °C, and is soluble in water at 763 g/L .Applications De Recherche Scientifique

Biologie synthétique

L'acide malonique est utilisé en biologie synthétique pour la conception et la construction de nouvelles voies artificielles . Par exemple, une étude a conçu une nouvelle voie synthétique de l'acide malonique où l'oxaloacétate, un intermédiaire de la voie réductive tricarboxylique (rTCA) cytoplasmique, est converti en semi-aldéhyde malonique puis en acide malonique . Cette voie a été catalysée séquentiellement par une -céto décarboxylase et une déshydrogénase du semi-aldéhyde malonique .

Industrie pharmaceutique

L'acide malonique trouve des applications significatives dans l'industrie pharmaceutique, servant d'intermédiaire pharmaceutique pour les médicaments . Il est utilisé dans la synthèse de divers composés pharmaceutiques .

Matériau de co-cristal

L'acide malonique est utilisé comme matériau de co-cristal . Les co-cristaux sont une classe de solides qui sont des matériaux cristallins composés de deux ou plusieurs composés moléculaires et/ou ioniques différents, généralement dans un rapport stoechiométrique, qui ne sont ni des solvates ni de simples sels .

Industrie cosmétique

L'acide malonique est un composant courant de nombreux produits de l'industrie cosmétique . Il est utilisé dans la formulation de produits de soins de la peau, de produits de soins capillaires et de maquillage .

Industrie pétrochimique

Traditionnellement, l'acide malonique est produit à partir de ressources fossiles par des procédés pétrochimiques

Mécanisme D'action

Target of Action

Malonic acid-1,3-13C2, also known as (1,3-13C2)Propanedioic acid, is a dicarboxylic acid Malonic acid, in general, is known to interact with various enzymes and biochemical processes in the body .

Mode of Action

Malonic acid is known to react as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . The isotopically labeled Malonic acid-1,3-13C2 may behave similarly, but its specific interactions with its targets could vary due to the presence of the 13C isotopes.

Biochemical Pathways

Malonic acid-1,3-13C2 likely participates in similar biochemical pathways as malonic acid. Malonic acid is involved in the biosynthesis of various compounds . It’s also used in the artificial synthesis pathway for producing malonic acid biologically . .

Pharmacokinetics

It’s known that malonic acid has wide tissue distribution, including uptake into the brain . It’s cleared by both hepatic and renal excretion . The presence of the 13C isotopes in Malonic acid-1,3-13C2 could potentially influence its pharmacokinetic properties.

Result of Action

Malonic acid is known to participate in various biochemical reactions and pathways, potentially influencing a wide range of cellular processes .

Safety and Hazards

Malonic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include wearing eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

Orientations Futures

Malonic acid has potential for use in the production of specialty polyesters and polymers . Its biological synthesis from renewable resources presents a promising direction for sustainable and environmentally friendly production .

Relevant Papers The paper “Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically” provides valuable insights into the biological synthesis of malonic acid . Another paper titled “1,3-Propanediol and its Application in Bio-Based Polyesters” discusses the use of malonic acid in the production of polyesters .

Analyse Biochimique

Biochemical Properties

Malonic acid-1,3-13C2 plays a significant role in various biochemical reactions. It is involved in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme malonyl-CoA synthetase, which converts malonic acid to its acyl-CoA thioester . This interaction is crucial for the synthesis and elongation of fatty acids .

Cellular Effects

The effects of Malonic acid-1,3-13C2 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of Microcystis aeruginosa, malonic acid has been shown to disrupt cell integrity and cause changes in cell morphology .

Molecular Mechanism

At the molecular level, Malonic acid-1,3-13C2 exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, in the case of malonyl-CoA synthetase, Malonic acid-1,3-13C2 binds to the enzyme and is converted to malonyl-CoA, a crucial intermediate in fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malonic acid-1,3-13C2 can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Malonic acid-1,3-13C2 is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways

Transport and Distribution

The transport and distribution of Malonic acid-1,3-13C2 within cells and tissues involve various transporters and binding proteins

Propriétés

IUPAC Name |

(1,3-13C2)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583969 | |

| Record name | (1,3-~13~C_2_)Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99524-14-8 | |

| Record name | (1,3-~13~C_2_)Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99524-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.